molecular formula C7H6Cl2O2S B1346457 2-Chloro-4-methylbenzenesulfonyl chloride CAS No. 55311-94-9

2-Chloro-4-methylbenzenesulfonyl chloride

Cat. No. B1346457
CAS RN: 55311-94-9
M. Wt: 225.09 g/mol
InChI Key: JWFLSLOCDIEDGQ-UHFFFAOYSA-N
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Description

2-Chloro-4-methylbenzenesulfonyl chloride is a chemical compound that is part of the benzenesulfonyl chloride family. It is a derivative of benzenesulfonic acid where a chlorine atom and a methyl group are substituted on the benzene ring. This compound is an intermediate in various chemical syntheses, including the production of dyes, pigments, and pharmaceuticals.

Synthesis Analysis

The synthesis of compounds related to 2-chloro-4-methylbenzenesulfonyl chloride can be complex, involving multiple steps and reagents. For instance, the synthesis of 2,4-dimethyl-5-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride and its isomer involves the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid, followed by X-ray single crystal diffraction to characterize the structure . Another related compound, 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, is synthesized through a multi-step process including the Schiemann reaction, oxychlorination, and nitration .

Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using X-ray diffraction or electron diffraction techniques. For example, the structure of 2,4,6-triisopropylbenzenesulfonyl chloride was determined by X-ray diffraction, revealing a highly selective condensing agent with a flattened boat conformation . Similarly, the molecular structure of 2-methylbenzenesulfochloride was studied using electron diffraction and quantum-chemical methods, providing detailed information about bond lengths and angles .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonyl chlorides is influenced by the substituents on the benzene ring. For instance, the reaction of 2-formylbenzenesulfonyl chloride with primary amines can yield sulfonamido Schiff bases or 2-formylbenzenesulfonamide depending on the amine concentration . Additionally, the thermolysis of 2-(phenylthio)ethanesulfonyl chloride demonstrates a rate increase with solvent polarity, indicating a rate-determining internal displacement .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of the sulfonyl chloride group makes them highly reactive, especially towards nucleophiles. The steric hindrance introduced by substituents like methyl or isopropyl groups can significantly affect their reactivity and selectivity in chemical reactions . The solvation structure and energy profile of these reactions can vary significantly when performed in different solvents, such as ionic liquids or dichloromethane .

Scientific Research Applications

Synthesis of Key Intermediates

2-Chloro-4-methylbenzenesulfonyl chloride plays a critical role in the synthesis of various intermediates for the production of pesticides and other chemical compounds. A novel synthesis route was developed to produce 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, an essential intermediate for herbicidal compounds, utilizing this chemical as a starting point. This process involves a series of reactions including the Schiemann reaction, oxychlorination, and nitration, showcasing the versatility of 2-chloro-4-methylbenzenesulfonyl chloride in synthetic chemistry (Xiao-hua Du et al., 2005).

Preparation of Organic Acids

Another significant application is its use in the convenient preparation of 4-(methylsulfonyl)benzoic acid, highlighting its utility in producing high-purity products for large-scale production. This method emphasizes the environmental benefits by employing chloroacetic acid instead of dimethyl sulfate in the methylation process, thus contributing to greener chemical practices (H. Yin, 2002).

Study of Hydrogen Bonds

2-Chloro-4-methylbenzenesulfonyl chloride is also pivotal in the study of hydrogen bonds within chemical structures. Research on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides derived from this compound has provided insights into the formation of intra- and intermolecular hydrogen bonds. These studies are fundamental in understanding the molecular behavior of compounds and their potential applications in various fields (T. Romero & Angela Margarita, 2008).

Advancements in Polymer Chemistry

In polymer chemistry, 2-chloro-4-methylbenzenesulfonyl chloride is utilized to investigate the efficiency of initiators in atom transfer radical polymerization (ATRP), significantly impacting the synthesis of polymers with specific properties. This research contributes to the optimization of polymerization processes, offering pathways to more efficient and controlled synthesis methods (P. Gurr et al., 2005).

Development of Antibacterial Agents

Additionally, this compound has been instrumental in the development of potent antibacterial agents. Through chemical modifications and reactions, new compounds with significant antibacterial properties have been synthesized, showcasing the potential of 2-chloro-4-methylbenzenesulfonyl chloride in medicinal chemistry and pharmaceutical applications (M. Abbasi et al., 2015).

Safety And Hazards

2-Chloro-4-methylbenzenesulfonyl chloride is for R&D use only and is not intended for medicinal, household, or other uses . It is advised to handle this chemical with appropriate safety measures, including wearing protective clothing and avoiding inhalation or contact with skin and eyes .

Future Directions

As a chemical used for research and development, the future directions of 2-Chloro-4-methylbenzenesulfonyl chloride could involve its use in various scientific experiments and research .

properties

IUPAC Name

2-chloro-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFLSLOCDIEDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302374
Record name 2-chloro-4-methylbenzenesulfonyl chloride
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Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylbenzenesulfonyl chloride

CAS RN

55311-94-9
Record name 55311-94-9
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Record name 2-chloro-4-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methylbenzene-1-sulfonyl chloride
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